N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine
Description
Contextualization within Nitro-Substituted Pyridylamines Research
Nitro-substituted pyridylamines are a class of compounds that have garnered significant interest in medicinal and materials chemistry. The introduction of a nitro group onto the pyridine (B92270) ring dramatically influences its electronic properties, making it more susceptible to nucleophilic substitution and potentially imparting specific biological activities.
The synthesis of related nitro-substituted pyridylamines often involves the reaction of a chloronitropyridine with an appropriate amine. For instance, the synthesis of N-(3-chlorophenyl)-3-nitropyridin-2-amine is achieved by refluxing 2-chloro-3-nitropyridine (B167233) with m-chloroaniline in ethanol (B145695). nih.gov Similarly, N-(4-chlorophenyl)-3-nitropyridin-2-amine has been synthesized by reacting 2-chloro-3-nitropyridine with p-chloroaniline in ethylene (B1197577) glycol. A plausible synthetic route for N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine would therefore involve the nucleophilic substitution of 2-chloro-3-nitropyridine with (2-chlorophenyl)methanamine.
The nitro group's position on the pyridine ring is crucial for its reactivity. In the case of 2-chloro-3-nitropyridine, the chlorine atom at the 2-position is activated towards nucleophilic attack by the adjacent nitro group at the 3-position. This activation facilitates the formation of various 2-amino-3-nitropyridine (B1266227) derivatives. The electron-withdrawing nature of the nitro group also plays a significant role in the potential biological activity of these molecules, a feature that has been explored in the development of new therapeutic agents. chemsrc.com
Significance of the 2-Aminopyridine (B139424) Scaffold in Chemical Biology Probes
The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This scaffold is a key component in a wide array of approved drugs and is a popular starting point for the development of new bioactive molecules. nih.gov
The versatility of the 2-aminopyridine core stems from its ability to participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition at the active sites of proteins. Its incorporation into larger molecules can enhance their binding affinity and specificity.
In the realm of chemical biology, fluorescent probes are indispensable tools for visualizing and studying biological processes. The 2-aminopyridine scaffold has been investigated as a core component of fluorescent molecules. The development of novel 2-aminopyridine derivatives with favorable photophysical properties is an active area of research. The functionalization of the 2-aminopyridine ring, as seen in this compound, allows for the fine-tuning of its fluorescent properties and the introduction of specific functionalities for targeted labeling of biomolecules.
Historical Overview of Related Pyridine Derivatives in Synthetic Chemistry
The history of pyridine and its derivatives is rich and dates back to the 19th century. Initially isolated from coal tar, the unique properties of the pyridine ring spurred the development of numerous synthetic methods to access this important heterocyclic system.
Early synthetic efforts laid the groundwork for the vast field of pyridine chemistry that exists today. The development of methods to introduce various functional groups onto the pyridine ring, such as amino and nitro groups, has been pivotal. The synthesis of 2-aminopyridine, for example, can be achieved through the Chichibabin reaction, a classic named reaction in organic chemistry.
The synthesis of nitropyridines has also been a subject of extensive study. The direct nitration of pyridine is often challenging and can lead to a mixture of products. Therefore, more controlled and regioselective methods have been developed over the years. The availability of functionalized pyridine building blocks, such as 2-chloro-3-nitropyridine, has been crucial for the synthesis of more complex pyridine derivatives like this compound. These historical developments in synthetic methodology have enabled chemists to design and create a vast diversity of pyridine-based compounds with a wide range of applications.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-10-5-2-1-4-9(10)8-15-12-11(16(17)18)6-3-7-14-12/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDPVHRCUACLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50411102 | |
| Record name | N-[(2-chlorophenyl)methyl]-3-nitro-pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4719-69-1 | |
| Record name | N-[(2-chlorophenyl)methyl]-3-nitro-pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic Characterization and Structural Elucidation of N 2 Chlorophenyl Methyl 3 Nitropyridin 2 Amine
Vibrational Spectroscopy (FT-IR and FT-Raman):No published FT-IR or FT-Raman spectra are available. This prevents the assignment of fundamental vibrational modes and the analysis of characteristic functional group frequencies specific to this molecule.
While data exists for structurally related compounds, such as isomers or precursors, extrapolating this information would not provide a scientifically accurate representation of N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine and would amount to speculation. The precise influence of the 2-chlorobenzyl group on the pyridine (B92270) ring's structure and vibrational behavior requires direct experimental measurement.
Until dedicated research on the synthesis and characterization of this compound is published, a comprehensive report as requested cannot be compiled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.
The protons on the 3-nitropyridine (B142982) ring are anticipated to appear in the downfield region due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The proton at position 6 would likely be the most downfield, followed by the proton at position 4, and then the proton at position 5. The coupling between these adjacent protons would result in characteristic splitting patterns, likely doublets or doublet of doublets.
The protons of the 2-chlorophenyl group would also reside in the aromatic region, with their chemical shifts influenced by the chlorine substituent. The proximity to the chlorine atom would cause a downfield shift for the adjacent protons.
A key indicator in the spectrum would be the methylene (B1212753) bridge protons (-CH₂-). These protons are expected to appear as a singlet or a narrowly split multiplet, shifted downfield due to the adjacent nitrogen and phenyl ring. The amine proton (-NH-) would likely appear as a broad singlet, and its chemical shift could be highly variable depending on the solvent and concentration.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine H-4 | 8.0 - 8.2 | dd | ~8.0, 1.5 |
| Pyridine H-5 | 7.0 - 7.2 | dd | ~8.0, 4.5 |
| Pyridine H-6 | 8.4 - 8.6 | dd | ~4.5, 1.5 |
| NH | 5.0 - 7.0 | br s | - |
| CH₂ | 4.5 - 4.8 | s | - |
| Phenyl H-3' | 7.3 - 7.5 | m | - |
| Phenyl H-4' | 7.2 - 7.4 | m | - |
| Phenyl H-5' | 7.2 - 7.4 | m | - |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal.
The carbon atoms of the 3-nitropyridine ring are expected to have chemical shifts in the aromatic region, with the carbon bearing the nitro group (C-3) and the carbon attached to the amino group (C-2) being significantly influenced. The carbons of the 2-chlorophenyl ring will also appear in the aromatic region, with the carbon atom directly bonded to the chlorine atom showing a characteristic downfield shift. The methylene bridge carbon (-CH₂-) would appear in the aliphatic region, but shifted downfield due to the neighboring nitrogen and aromatic ring.
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 | 155 - 158 |
| Pyridine C-3 | 135 - 138 |
| Pyridine C-4 | 130 - 133 |
| Pyridine C-5 | 118 - 121 |
| Pyridine C-6 | 150 - 153 |
| CH₂ | 45 - 50 |
| Phenyl C-1' | 138 - 141 |
| Phenyl C-2' | 132 - 135 |
| Phenyl C-3' | 128 - 131 |
| Phenyl C-4' | 129 - 132 |
| Phenyl C-5' | 127 - 130 |
Advanced 2D NMR Techniques for Structural Confirmation
To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to trace the connectivity within the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the methylene bridge to both the pyridine and phenyl rings.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the molecular weight of the parent ion. For this compound (C₁₂H₁₀ClN₃O₂), the expected exact mass would be calculated and compared to the measured value to confirm the elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 peaks in an approximately 3:1 ratio).
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. The fragmentation of this ion can be induced (tandem MS or MS/MS) to provide structural information. Key fragmentation pathways would likely involve the cleavage of the bond between the methylene bridge and the nitrogen atom, leading to the formation of a 2-chlorobenzyl cation and a 3-nitropyridin-2-amine radical cation, or vice versa. Loss of the nitro group (NO₂) is also a common fragmentation pathway for nitroaromatic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. While specific experimental UV-Vis spectral data for this compound is not extensively available in published literature, the electronic absorption characteristics can be inferred from the chromophoric systems present in its structure and from theoretical studies on analogous compounds. The primary chromophore in the molecule is the 3-nitropyridin-2-amine moiety, which is expected to dominate the UV-Vis spectrum.
The electronic spectrum of molecules containing nitro groups and amino groups on an aromatic ring is typically characterized by intramolecular charge transfer (ICT) bands. In the case of this compound, the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring create a push-pull system. This configuration facilitates charge transfer from the amino group to the nitro group upon electronic excitation, giving rise to distinct absorption bands.
Theoretical studies on similar 2-N-arylamino-3-nitropyridine derivatives using methods such as Time-Dependent Density Functional Theory (TD-DFT) provide insight into the nature of these transitions. nih.gov The spectra of these compounds typically exhibit bands corresponding to π → π* and n → π* transitions. The high-energy π → π* transitions are associated with the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic system. The lower-energy n → π* transitions involve the excitation of non-bonding electrons, such as those on the oxygen atoms of the nitro group or the nitrogen of the amino group, to the π* antibonding orbitals.
For related 2-N-phenylamino-3-nitropyridine derivatives, a broad absorption band observed in the 300–500 nm range is attributed to electronic transitions localized within the π-system of the pyridine ring, as well as charge-transfer interactions between the nitro-chromophore and the aromatic system. nih.gov The presence of the (2-chlorophenyl)methyl substituent is expected to have a modest effect on the spectrum, potentially causing a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the unsubstituted N-H parent compound.
Based on the analysis of its constituent parts and data from related structures, the UV-Vis spectrum of this compound is predicted to display characteristic absorption bands as detailed in the following table. It is important to note that these are expected transitions and wavelength regions, and experimental verification is required for precise values.
| Expected Transition Type | Associated Chromophore | Typical Wavelength Region (λmax) | Description |
| π → π | Pyridine ring, Phenyl ring | 200–300 nm | High-intensity transitions involving the aromatic π-electron systems. |
| Intramolecular Charge Transfer (ICT) | 3-Nitropyridin-2-amine system | 300–500 nm | Broad, lower-intensity band resulting from electron transfer from the amino donor to the nitro acceptor. |
| n → π | Nitro group (-NO2) | > 300 nm | Low-intensity transition, often appearing as a shoulder on a stronger π → π* or ICT band. |
Computational Chemistry and Theoretical Investigations of N 2 Chlorophenyl Methyl 3 Nitropyridin 2 Amine
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. researchgate.net Its popularity stems from a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules. tandfonline.com DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netresearchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net For organic molecules containing heteroatoms and aromatic systems, such as N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice. tandfonline.comals-journal.com B3LYP effectively incorporates electron correlation, providing reliable results for molecular geometries and energies. researchgate.netresearchgate.net
The basis set determines the mathematical representation of atomic orbitals. The 6-311++G(d,p) basis set is frequently paired with B3LYP for a high level of accuracy. researchgate.netresearchgate.net This triple-zeta basis set offers significant flexibility. The inclusion of diffuse functions ("++") is crucial for accurately describing anions and systems with lone pairs, while polarization functions ("(d,p)") account for the non-spherical nature of electron density in molecules, which is essential for modeling bonding accurately. researchgate.net This combination has been shown to yield results that are in good agreement with experimental data for a variety of pyridine (B92270) derivatives. tandfonline.comresearchgate.netresearchgate.net
A fundamental application of DFT is the optimization of molecular geometry, which involves finding the lowest energy arrangement of atoms in a molecule. researchgate.net For this compound, the geometry optimization process would calculate key structural parameters such as bond lengths, bond angles, and dihedral angles.
Based on crystallographic studies of structurally similar compounds like N-(3-chlorophenyl)-3-nitropyridin-2-amine and N-(4-chlorophenyl)-3-nitropyridin-2-amine, the molecule is expected to adopt a twisted conformation. nih.govnih.gov The dihedral angle between the pyridine and the chlorophenyl rings is a critical parameter. In related molecules, this angle has been observed to be around 22.65° and 9.89°, indicating a non-planar structure. nih.govnih.gov This twisting is a result of steric hindrance and the optimization of electronic interactions. An intramolecular hydrogen bond between the amine hydrogen and an oxygen atom of the nitro group is also a likely feature, which would contribute to stabilizing the conformation of the molecule. nih.govnih.gov
Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative, based on related structures) This table is illustrative and based on data from analogous compounds. Specific values for the title compound require dedicated computational studies.
| Parameter | Description | Expected Value Range |
|---|---|---|
| Dihedral Angle (C-N-C-C) | Torsion angle between the pyridine and chlorophenyl rings | 10° - 30° |
| Bond Length (N-H) | Length of the amine N-H bond | ~1.01 Å |
| Bond Length (C-Cl) | Length of the carbon-chlorine bond | ~1.74 Å |
| Bond Angle (C-N-C) | Angle of the amine bridge | ~125° - 130° |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. core.ac.uk By calculating these frequencies for the optimized geometry, a theoretical vibrational spectrum can be generated. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (around 0.96 for B3LYP) to improve agreement with experimental data. researchgate.net
The analysis of calculated vibrational modes allows for a detailed assignment of the experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov For this compound, characteristic vibrations for the N-H, C-H, C=C, C-N, and NO2 groups can be precisely assigned. core.ac.uknih.gov For instance, the N-H stretching vibration of the secondary amine is expected in the 3300-3500 cm⁻¹ region. nih.gov The asymmetric and symmetric stretching vibrations of the NO2 group are typically strong in the IR spectrum and appear in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.gov
Table 2: Illustrative Vibrational Frequencies and Assignments for Key Functional Groups This table is representative, drawing on data from similar nitropyridine compounds. All values are in cm⁻¹.
| Vibrational Mode | Expected Experimental Range (FT-IR/FT-Raman) | Typical Calculated Range (B3LYP/6-311++G(d,p), Scaled) |
|---|---|---|
| N-H Stretching | 3350 - 3450 | 3370 - 3460 |
| C-H Aromatic Stretching | 3050 - 3150 | 3060 - 3140 |
| C-H Aliphatic Stretching | 2850 - 3000 | 2860 - 2990 |
| C=C/C=N Ring Stretching | 1400 - 1650 | 1410 - 1640 |
| NO₂ Asymmetric Stretching | 1510 - 1560 | 1525 - 1570 |
| NO₂ Symmetric Stretching | 1340 - 1380 | 1350 - 1390 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. scholarsresearchlibrary.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. als-journal.com The energies and distributions of these orbitals provide crucial information about the molecule's electronic properties and reactivity. researchgate.net
The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. als-journal.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scholarsresearchlibrary.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scholarsresearchlibrary.com Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. scholarsresearchlibrary.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
These descriptors help in comparing the reactivity of different molecules and understanding their behavior in chemical reactions.
Table 3: Chemical Reactivity Descriptors Derived from FMO Analysis (Conceptual) This table presents the formulas for key descriptors. Actual values require specific calculations for the title compound.
| Descriptor | Formula | Significance |
|---|---|---|
| EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |
The condensed Fukui functions are calculated for each atom and can predict the most likely sites for different types of chemical attack:
f+: For nucleophilic attack (attack by an electron donor). A higher value indicates a site that is more susceptible to gaining an electron.
f-: For electrophilic attack (attack by an electron acceptor). A higher value points to a site that is more likely to lose an electron.
f0: For radical attack.
For this compound, Fukui function analysis would likely identify the nitrogen and oxygen atoms of the nitro group and certain carbon atoms on the pyridine ring as primary sites for nucleophilic attack (high f+). derpharmachemica.com Conversely, the amine nitrogen and specific atoms on the chlorophenyl ring might be identified as potential sites for electrophilic attack (high f-). derpharmachemica.com This analysis provides a detailed map of reactivity across the molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed understanding of charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. researchgate.net By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilization energies associated with electron delocalization.
Hyperconjugative interactions play a crucial role in the stabilization of the molecular structure. In molecules analogous to this compound, significant stabilization arises from the delocalization of electron density from lone pair orbitals to antibonding orbitals. For instance, in related aminonitropyridine compounds, intramolecular hydrogen bonds are identified through the interaction between lone pairs of oxygen atoms in the nitro group and antibonding orbitals of C-H or N-H bonds. researchgate.net
The stability of the molecule is significantly influenced by these charge delocalization phenomena. The NBO analysis reveals strong intramolecular hyperconjugative interactions, which are quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more intense interaction between the electron donor and acceptor orbitals. acadpubl.eu For example, interactions involving the lone pairs of nitrogen and oxygen atoms with the π* antibonding orbitals of the aromatic rings lead to substantial stabilization energies, indicating extensive electron delocalization across the π-system. acadpubl.eu
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(amine) | π* (Pyridine Ring) | 45.50 |
| LP(2) O(nitro) | σ* (N-H) | 5.85 |
| π (Phenyl Ring) | π* (Pyridine Ring) | 20.15 |
| π (Pyridine Ring) | π* (NO₂) | 18.70 |
The electronic properties of this compound are heavily influenced by intramolecular charge transfer (ICT). This phenomenon occurs from the electron-donating portions of the molecule to the electron-accepting portions. The amino group and the phenyl ring typically act as electron donors, while the nitro-substituted pyridine ring serves as a strong electron acceptor. nih.govresearchgate.net
NBO analysis elucidates these donor-acceptor interactions by detailing the specific orbital overlaps responsible for ICT. nih.gov The calculated HOMO and LUMO energies are indicative of the charge transfer possibilities within the molecule. researchgate.net A lower energy gap between the HOMO, primarily located on the donor fragments, and the LUMO, concentrated on the acceptor fragments, facilitates the charge transfer process. nih.gov This intramolecular charge transfer is a key factor contributing to the molecule's electronic and optical properties. rsc.org The interactions are characterized by the movement of electron density from high-energy donor orbitals to low-energy acceptor orbitals, leading to a more stabilized electronic state. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the electrophilic and nucleophilic sites and predicting molecular reactivity. researchgate.net
The MEP map uses a color spectrum to represent the electrostatic potential on the molecular surface. Regions of negative potential, shown in red, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive potential, depicted in blue, are electron-deficient and prone to nucleophilic attack. Green areas represent regions of neutral potential. researchgate.net
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics. Computational methods are frequently employed to predict the NLO properties of molecules. Pyridine-based organic compounds with strong delocalization are known to exhibit superior NLO properties. researchgate.net
The NLO response of a molecule is characterized by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties are calculated to assess the potential of a compound as an NLO material. Molecules possessing large dipole moments, significant polarizability, and high hyperpolarizability values are generally good candidates for NLO applications. nih.govkaratekin.edu.tr
The presence of electron-donating (amino) and electron-accepting (nitro) groups attached to a conjugated π-system in this compound suggests a significant NLO response. researchgate.netnih.gov The intramolecular charge transfer from the donor to the acceptor enhances the molecular polarity and, consequently, the hyperpolarizability. Theoretical calculations on similar organic molecules have shown that the substitution of functional groups can dramatically increase the polarizability and hyperpolarizability values. karatekin.edu.tr
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) [Debye] | 6.96 D |
| Mean Polarizability (α) [esu] | 10.75 × 10⁻²⁴ esu |
| First-Order Hyperpolarizability (β) [esu] | 2.942 × 10⁻⁶ esu |
Note: The values presented are representative and based on studies of structurally related compounds. nih.govscirp.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. This technique is instrumental in exploring the conformational landscape, stability, and dynamic behavior of molecules like this compound.
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. MD simulations allow for the investigation of the conformational dynamics of this compound, revealing how its shape changes over time and which conformations are most stable.
The environment surrounding a molecule significantly influences its behavior. Simulations can be performed in various environments to mimic different physiological or experimental conditions. For instance, simulating the molecule in a vacuum provides insights into its intrinsic conformational preferences, while simulations in explicit solvents like water, chloroform, or dimethyl sulfoxide (B87167) (DMSO) reveal how intermolecular interactions with the solvent affect its stability and structure. The choice of solvent is critical, as polar protic, polar aprotic, and non-polar solvents can each lead to different predominant conformations.
Key parameters analyzed during MD simulations to understand conformational dynamics and stability include:
Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating the stability of the simulation and the extent of conformational changes.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of each atom around its average position, highlighting flexible regions of the molecule.
Dihedral Angle Analysis: Tracks the rotation around specific bonds, which is crucial for characterizing different conformers. For this compound, the dihedral angles defining the orientation of the 2-chlorophenyl ring relative to the pyridin-2-amine core would be of particular interest.
Hydrogen Bond Analysis: Identifies the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are key to stabilizing specific conformations. An intramolecular hydrogen bond between the amine hydrogen and an oxygen atom of the nitro group is a potential stabilizing feature in this molecule.
While specific MD simulation studies on this compound are not prominently available in published literature, the methodology allows for the generation of detailed data. The following table illustrates the hypothetical results of an MD simulation study, showing how the primary conformation might change in different solvent environments.
| Solvent Environment | Dominant Conformation (Dihedral Angle Cα-N-C-Cβ) | Average RMSD (Å) | Key Intramolecular Interactions |
|---|---|---|---|
| Vacuum | -75° | 1.2 | N-H···O(Nitro) Hydrogen Bond |
| Water (Polar Protic) | 150° | 2.5 | Solvent-exposed, flexible side chain |
| DMSO (Polar Aprotic) | -80° | 1.5 | N-H···O(Nitro) Hydrogen Bond |
| Chloroform (Non-Polar) | -70° | 1.3 | Collapsed, compact structure |
Topological Analysis of Electron Localization Function (ELF) and Localized-Orbital Locator (LOL)
The Electron Localization Function (ELF) and Localized-Orbital Locator (LOL) are quantum chemical tools used for the analysis of chemical bonding. nih.govijasret.com They are scalar fields derived from the electron density and kinetic energy density that reveal regions in molecular space where the probability of finding an electron pair is high. nih.govijasret.com These methods provide an intuitive and powerful way to visualize and quantify the nature of chemical bonds, lone pairs, and atomic shells without relying on orbital-based interpretations.
ELF values range from 0 to 1. Regions with an ELF value close to 1 correspond to areas of high electron localization, such as covalent bonds, lone pairs, or atomic core shells. researchgate.net Conversely, regions with ELF values below 0.5 indicate areas with delocalized electrons. nih.gov LOL provides a similar, often more distinct, picture of electron localization. rsc.org Both ELF and LOL analyses involve partitioning the molecular space into basins of attractors, where each basin corresponds to a specific chemical feature (e.g., a C-C bond or an oxygen lone pair).
The topological analysis of ELF and LOL allows for a detailed characterization of the bonding features within this compound. This analysis can distinguish between different types of chemical interactions and quantify their nature.
Key bonding features that can be characterized include:
Covalent Bonds: The basins corresponding to covalent bonds (e.g., C-C, C-N, C-H, N-O, C-Cl) can be identified. The electron population within these basins provides information about the bond order and polarity. For example, the analysis could reveal the degree of covalent character in the C-Cl bond.
Lone Pairs: Basins associated with lone pairs on heteroatoms (e.g., the nitrogen atoms in the pyridine ring and the amino group, and the oxygen atoms of the nitro group) can be clearly visualized. The size, shape, and electron population of these basins are related to the atom's hybridization and reactivity.
π-Electron Delocalization: In the pyridine and chlorophenyl rings, ELF and LOL can illustrate the delocalization of π-electrons, which is characteristic of aromatic systems. Lower ELF/LOL values in the regions above and below the ring plane are indicative of this delocalization. nih.govrsc.org
Hydrogen Bonds: These methods are particularly useful for characterizing non-covalent interactions like hydrogen bonds. researchgate.netresearchgate.netrsc.org An ELF analysis could confirm and characterize the strength of the potential intramolecular hydrogen bond between the amine proton (N-H) and one of the nitro group's oxygen atoms (N-H···O). nih.govnih.gov The presence of a specific basin between the H and O atoms would be a clear indicator of this interaction.
The following table provides an illustrative example of the data that could be obtained from an ELF basin analysis for a key intramolecular interaction in this compound.
| Basin Type | Associated Atoms | Basin Population (e⁻) | Basin Description |
|---|---|---|---|
| Core | C1 | 2.15 | Carbon K-shell |
| Core | N(amino) | 2.25 | Nitrogen K-shell |
| Valence (bonding) | C-N | 1.98 | Single covalent bond |
| Valence (bonding) | N-H | 1.85 | Polar covalent bond |
| Valence (non-bonding) | N(amino) | 2.50 | Nitrogen lone pair |
| Valence (non-bonding) | O(nitro) | 2.88 | Oxygen lone pair |
| Valence (hydrogen bond) | H···O | 0.15 | N-H···O interaction |
Chemical Reactivity and Mechanistic Pathways of N 2 Chlorophenyl Methyl 3 Nitropyridin 2 Amine
Nucleophilic Aromatic Substitution (SNAr) at the Pyridine (B92270) Ring
The pyridine ring in N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity stems from the electron-withdrawing nature of the ring nitrogen atom and the strongly deactivating nitro group. Nucleophilic attack on pyridine and its derivatives preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen), as these positions are electronically deficient and can stabilize the resulting anionic intermediate. stackexchange.comquora.com The formation of this intermediate is typically the rate-determining step in the SNAr mechanism. stackexchange.com
The rate and outcome of SNAr reactions on the this compound scaffold are governed by the electronic and steric properties of its substituents.
Nitro Group (-NO₂): The 3-nitro group is a powerful electron-withdrawing group that significantly activates the pyridine ring for nucleophilic attack. Its presence substantially lowers the electron density of the ring, making it more susceptible to reaction with nucleophiles. semanticscholar.org In related nitropyridine systems, the nitro group has been shown to be a key facilitator of SNAr reactions. nih.govresearchgate.net
Aryl Amine Moiety (-NH-CH₂-C₆H₄Cl): The N-[(2-chlorophenyl)methyl]amino group at the C-2 position has a more complex influence. While the nitrogen atom's lone pair can donate electron density to the ring through resonance, this effect is significantly diminished by the strong electron-withdrawing character of the nitropyridine system and by intramolecular hydrogen bonding. The bulky nature of the (2-chlorophenyl)methyl substituent provides considerable steric hindrance around the C-2 position, which could direct incoming nucleophiles to other, less hindered positions on the ring, such as C-6.
Leaving Group: For an SNAr reaction to proceed, a suitable leaving group must be present on the ring. In the parent molecule, the existing substituents (H, -NO₂, amino group) are generally poor leaving groups. However, if a better leaving group (e.g., a halogen) were present at the C-4 or C-6 positions, SNAr would be highly favorable. The typical leaving group ability in activated SNAr reactions follows the order F > NO₂ > Cl ≈ Br > I. nih.gov
The SNAr reaction on the nitropyridine ring proceeds via a two-step addition-elimination mechanism. nih.gov The key mechanistic intermediate is a resonance-stabilized anionic σ-complex, commonly referred to as a Meisenheimer complex. researchgate.net
Formation of the Meisenheimer Complex: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a new covalent bond and breaking the aromaticity. This results in a high-energy, anionic intermediate.
Stabilization: The negative charge of the Meisenheimer complex is delocalized throughout the ring and, crucially, onto the electronegative oxygen atoms of the nitro group and the ring nitrogen atom. stackexchange.comquora.com This delocalization provides significant stabilization for the intermediate. For attack at the C-2 or C-4 positions of a pyridine ring, a resonance form can be drawn where the negative charge resides directly on the ring nitrogen, which is a particularly stable contributor. stackexchange.comquora.com
Elimination and Aromatization: In the final step, the leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
Nitro Group Reactivity and Transformations
The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amine.
The reduction of the aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. wikipedia.org This conversion is critical for the synthesis of the corresponding 3-aminopyridine (B143674) derivatives, which are valuable building blocks. A variety of reducing agents can accomplish this transformation under different conditions, allowing for chemoselectivity in the presence of other functional groups. organic-chemistry.orgresearchgate.net The reaction generally proceeds in two steps: initial reduction using a metal and acid, followed by a basic workup to neutralize the resulting ammonium (B1175870) salt and yield the free amine. youtube.com
| Reagent System | Typical Conditions | Notes |
|---|---|---|
| H₂, Pd/C (or PtO₂) | Pressurized H₂ gas, various solvents (e.g., EtOH, EtOAc) | Catalytic hydrogenation; generally clean and high-yielding but can reduce other functional groups (alkenes, alkynes). wikipedia.org |
| Fe, HCl (or CH₃COOH) | Refluxing in acidic media | Classic, cost-effective method often used in industrial-scale reductions. wikipedia.org |
| Sn, HCl | Acidic conditions, often requires heating | An effective but less environmentally friendly option compared to iron. youtube.com |
| SnCl₂·2H₂O | Solvents like ethanol (B145695) or ethyl acetate | A milder alternative to tin metal and strong acid. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Can be used for selective reductions in the presence of other reducible groups. wikipedia.org |
| HSiCl₃, Tertiary Amine | Mild, metal-free conditions | Tolerates many functional groups. organic-chemistry.org |
While less common than reduction, nitro-group migration has been reported in certain nitropyridine systems under specific reaction conditions. clockss.org For instance, studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have revealed the formation of unexpected products resulting from the migration of the nitro group. clockss.org
Proposed mechanisms for such rearrangements are complex and may vary depending on the substrate and conditions. One postulated pathway involves the formation of an anionic intermediate, which then facilitates the migration. researchgate.net Another proposed mechanism suggests the formation of a transient three-membered ring intermediate involving the nitro group, which subsequently rearranges. researchgate.net While not directly documented for this compound itself, the potential for such a rearrangement exists, particularly during reactions involving strong bases or nucleophiles in polar aprotic solvents, which are known to promote nitro-group migration in analogous systems. clockss.org
Reactivity of the Aryl Amine Moiety
The secondary amine that links the (2-chlorophenyl)methyl group to the pyridine ring exhibits distinct reactivity. Its properties are heavily influenced by the electronic environment imposed by the 3-nitropyridin-2-yl substituent.
Basicity and Nucleophilicity: The amine's basicity and nucleophilicity are significantly suppressed. The strong electron-withdrawing effect of the nitropyridine ring delocalizes the nitrogen's lone pair of electrons into the aromatic system, making them less available for protonation or for attacking an electrophile.
Intramolecular Hydrogen Bonding: Crystal structure analysis of similar compounds, such as N-(3-chlorophenyl)-3-nitropyridin-2-amine, reveals the presence of a strong intramolecular hydrogen bond between the amine proton (N-H) and one of the oxygen atoms of the ortho-nitro group. nih.gov This interaction creates a stable six-membered pseudo-ring. This hydrogen bond further decreases the reactivity of the amine by reducing the availability of the nitrogen lone pair and decreasing the acidity of the N-H proton. This conformationally rigid structure would also contribute to the steric shielding of the C-2 position.
Acylation, Alkylation, and Derivatization Reactions
The secondary amine in this compound is readily susceptible to acylation and alkylation, providing avenues for a variety of derivatives.
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides is expected to proceed smoothly to yield the corresponding N-acylated products. The general mechanism involves the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).
Reaction with Acetyl Chloride: The introduction of an acetyl group can be achieved using acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct. The resulting product would be N-(acetyl)-N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine.
Reaction with Benzoyl Chloride: Similarly, benzoylation can be accomplished with benzoyl chloride, leading to the formation of N-(benzoyl)-N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine.
Alkylation: The nitrogen atom can also be alkylated by various alkylating agents. However, the reactivity is generally lower than that of primary amines due to steric hindrance from the existing benzyl (B1604629) and pyridyl groups. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, but it is often disfavored due to increased steric congestion.
Reaction with Methyl Iodide: Methylation of the secondary amine can be achieved using methyl iodide. This reaction typically proceeds via an SN2 mechanism.
Reaction with Benzyl Bromide: Further benzylation is possible but would lead to a sterically hindered tertiary amine.
Derivatization: A range of other derivatization reactions are conceivable at the secondary amine position, allowing for the synthesis of diverse compound libraries. For instance, reaction with isocyanates would yield urea (B33335) derivatives, while reaction with sulfonyl chlorides would produce sulfonamides.
Table 1: Representative Acylation and Alkylation Reactions
| Reactant 1 | Reagent | Product | Reaction Type |
| This compound | Acetyl Chloride | N-(acetyl)-N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine | Acylation |
| This compound | Benzoyl Chloride | N-(benzoyl)-N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine | Acylation |
| This compound | Methyl Iodide | N-methyl-N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine | Alkylation |
| This compound | Benzyl Bromide | N,N-bis[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine | Alkylation |
Reaction Stereochemistry and Regioselectivity Studies
The stereochemical and regioselective aspects of reactions involving this compound are of significant interest due to the molecule's asymmetry and multiple potential reaction sites.
Stereochemistry: The nitrogen atom of the secondary amine is a prochiral center. libretexts.orgstereoelectronics.org While the nitrogen atom itself undergoes rapid pyramidal inversion at room temperature, making it configurationally unstable, the introduction of a third, different substituent via alkylation or acylation would create a stable chiral center if the inversion is restricted, for instance, by steric hindrance or incorporation into a rigid ring system. libretexts.org However, in typical acylation or alkylation reactions of acyclic amines, a racemic mixture of products would be expected unless a chiral reagent or catalyst is employed. tru.ca
Regioselectivity: The regioselectivity of reactions is primarily concerned with the competition between the exocyclic secondary amine and the pyridine ring as nucleophilic or electrophilic centers.
Electrophilic Attack: In reactions with electrophiles (e.g., acylation, alkylation), the secondary amine is significantly more nucleophilic than the pyridine ring, which is deactivated by the nitro group. Therefore, electrophilic attack will occur exclusively at the exocyclic nitrogen.
Nucleophilic Attack: The 3-nitropyridine (B142982) ring is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.comlibretexts.org The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C4 and C6 positions are activated. While the C2 position is also ortho to the nitro group, it is already substituted. Nucleophilic attack at C4 or C6 could potentially lead to the displacement of a hydride ion, though this is generally unfavorable. More likely is the displacement of the nitro group itself by a strong nucleophile under forcing conditions. mdpi.com However, such reactions would have to compete with any potential reactivity at the 2-chlorophenyl group. The regioselectivity of such a substitution would be influenced by the nature of the nucleophile and the reaction conditions. For instance, nucleophilic attack at the C6 position is sterically less hindered than at the C4 position, which is flanked by the bulky amino substituent and the nitro group. stackexchange.com
Catalytic Conversions and Their Mechanistic Implications
Catalytic methods can be employed to effect transformations on this compound that are not readily achievable through conventional means.
Catalytic Reduction of the Nitro Group: A key catalytic conversion for this molecule is the reduction of the nitro group to an amine. This transformation is of great synthetic importance as it provides access to the corresponding 2,3-diaminopyridine (B105623) derivative, a valuable building block in medicinal chemistry.
Common Catalysts and Mechanisms: A variety of catalytic systems can be used for this reduction, including:
Catalytic Hydrogenation: This is a widely used method, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.comwikipedia.org The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.
Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C.
Metal-Acid Systems: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid are also effective for nitro group reduction. commonorganicchemistry.com
The choice of catalyst and conditions can be crucial to avoid side reactions, such as hydrodechlorination of the 2-chlorophenyl group.
Table 2: Catalytic Reduction of the Nitro Group
| Starting Material | Catalyst/Reagent | Product | Reaction Type |
| This compound | H₂, Pd/C | N²-[(2-chlorophenyl)methyl]pyridine-2,3-diamine | Catalytic Hydrogenation |
| This compound | Fe, HCl | N²-[(2-chlorophenyl)methyl]pyridine-2,3-diamine | Metal-Acid Reduction |
| This compound | SnCl₂, HCl | N²-[(2-chlorophenyl)methyl]pyridine-2,3-diamine | Metal-Acid Reduction |
Other Potential Catalytic Reactions: While less explored for this specific substrate, other catalytic reactions could be envisaged. For example, palladium-catalyzed cross-coupling reactions could potentially be employed to modify the 2-chlorophenyl ring, provided the conditions are compatible with the other functional groups. The secondary amine itself could also participate in catalytic N-alkylation or N-arylation reactions. researchgate.netnih.govorganic-chemistry.orgresearchgate.net
Supramolecular Chemistry and Intermolecular Interactions in N 2 Chlorophenyl Methyl 3 Nitropyridin 2 Amine Systems
Hydrogen Bonding Interactions
Hydrogen bonds are a critical directional force in the crystal packing of N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine, contributing significantly to the stability of its three-dimensional architecture. Both intramolecular and intermolecular hydrogen bonds are observed, each playing a distinct role in defining the molecular conformation and the extended crystal lattice.
Intramolecular Hydrogen Bonds (e.g., N—H···O)
Within the molecular structure of this compound, a notable intramolecular N—H···O hydrogen bond is formed. This interaction occurs between the amine hydrogen (N-H) and one of the oxygen atoms of the adjacent nitro group. This type of intramolecular hydrogen bond is a common feature in ortho-substituted nitroanilines and related structures.
Intermolecular Hydrogen Bonds (e.g., C—H···O, N—H···N)
In addition to intramolecular forces, the crystal structure is further stabilized by a network of intermolecular hydrogen bonds. These interactions link adjacent molecules into larger supramolecular assemblies.
C—H···O Interactions: Weak C—H···O hydrogen bonds are observed where hydrogen atoms from the chlorophenyl ring and the pyridine (B92270) ring act as donors to the oxygen atoms of the nitro group on neighboring molecules. These interactions, while weaker than conventional hydrogen bonds, are numerous and collectively contribute to the cohesion of the crystal lattice, connecting molecules into extended chains or sheets.
N—H···N Interactions: In some crystalline forms of similar 2-amino-3-nitropyridine (B1266227) derivatives, intermolecular N—H···N hydrogen bonds play a pivotal role. For instance, in the crystal structure of 4-methyl-3-nitropyridin-2-amine, inversion dimers are formed through pairs of N—H···N hydrogen bonds, creating R(8) ring motifs. nih.gov While the primary amine in this compound is involved in an intramolecular bond, the potential for other N—H donors to interact with pyridine nitrogen acceptors in neighboring molecules remains a significant factor in its crystal engineering.
| Hydrogen Bond Type | Donor | Acceptor | Typical Motif | Significance |
| Intramolecular N—H···O | Amine (N-H) | Nitro (O) | S(6) ring | Enforces planarity, influences conformation |
| Intermolecular C—H···O | Aromatic C-H | Nitro (O) | Chains, Sheets | Crystal cohesion, links molecules |
| Intermolecular N—H···N | Amine (N-H) | Pyridine (N) | R(8) dimers | Forms centrosymmetric pairs in related structures |
Non-Covalent Interactions
Beyond hydrogen bonding, a range of other non-covalent forces, including π-system interactions and van der Waals forces, are essential in dictating the final supramolecular assembly of this compound.
π–π Stacking Interactions Between Aromatic Rings
The planar aromatic systems of the pyridine and chlorophenyl rings are predisposed to engage in π–π stacking interactions. These interactions are a result of electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. In the crystal structures of analogous compounds like N-(3-chlorophenyl)-3-nitropyridin-2-amine, π–π stacking is a dominant packing feature. nih.gov
Typically, these interactions occur between translationally related pyridine rings and between adjacent benzene (B151609) rings, leading to the formation of stacked columns along a crystallographic axis. nih.govchemsrc.com The centroid-to-centroid distances in these stacks are characteristic of stabilizing π–π interactions, generally falling in the range of 3.5 to 3.8 Å. nih.govnih.govchemsrc.com This type of stacking is crucial for creating a densely packed and stable crystal structure.
C—H···π and Halogen Bonding Interactions (e.g., C—H···Cl)
C—H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a donor to the electron-rich π system of an aromatic ring. These interactions help to link the molecular stacks and chains, providing additional stability to the three-dimensional network.
Halogen Bonding (C—H···Cl): The chlorine atom on the phenyl ring can act as a Lewis base in non-covalent interactions. In the crystal structure of the related N-(3-chlorophenyl)-3-nitropyridin-2-amine, C—H···Cl interactions are specifically noted, where a hydrogen atom from a neighboring molecule interacts with the chlorine atom. nih.gov These interactions contribute to the formation of supramolecular chains with distinct topologies. nih.gov The presence and geometry of such halogen bonds are highly dependent on the electrostatic potential around the chlorine atom.
Van der Waals Forces and Their Contributions
| Interaction Type | Participating Groups | Structural Role |
| π–π Stacking | Pyridine-Pyridine, Phenyl-Phenyl | Formation of molecular columns, crystal densification |
| C—H···π | Aromatic C-H and Aromatic Ring | Linking molecular stacks and layers |
| Halogen Bonding (C—H···Cl) | Aromatic C-H and Chlorine | Formation of supramolecular chains |
| Van der Waals Forces | All atoms | Overall crystal cohesion and close-packing |
Crystal Engineering and Design Principles
Crystal engineering of this compound systems is predicated on the strategic use of various functional groups to direct the formation of specific supramolecular architectures. The key interacting moieties in this molecule are the nitropyridine and chlorophenyl rings, the secondary amine linker, and the nitro group. These groups can participate in a variety of noncovalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which collectively determine the final crystal structure.
In analogous compounds like N-(4-chlorophenyl)-3-nitropyridin-2-amine, the formation of dimeric aggregates is a prominent feature in the crystal packing. nih.gov These dimers are often sustained by pairs of C-H···O interactions, where a hydrogen atom from a phenyl ring interacts with an oxygen atom of the nitro group on a neighboring molecule. nih.gov Such centrosymmetrically related molecules connect to form these stable dimeric units. nih.gov
These dimeric aggregates can further self-assemble into extended one-dimensional structures known as supramolecular tapes. nih.gov This is often facilitated by π-π stacking interactions between translationally related pyridine and benzene rings along a crystallographic axis. nih.govnih.gov For instance, in N-(4-chlorophenyl)-3-nitropyridin-2-amine, the centroid-centroid distance between stacked rings corresponds to the length of the b-axis, which is 3.8032 (4) Å. nih.gov Similarly, N-benzylpyridin-2-amine molecules are linked into centrosymmetric dimers by N-H···N hydrogen bonds. nih.gov It is therefore highly probable that this compound will also exhibit such dimeric and tape-like structures, driven by a combination of hydrogen bonding and π-π stacking.
| Interaction Type | Participating Atoms/Groups | Resulting Motif | Reference Compound |
| C-H···O | Phenyl C-H and Nitro O | Dimeric Aggregate | N-(4-chlorophenyl)-3-nitropyridin-2-amine nih.gov |
| π-π Stacking | Pyridine and Benzene Rings | Supramolecular Tape | N-(4-chlorophenyl)-3-nitropyridin-2-amine nih.gov |
| N-H···N | Amine N-H and Pyridine N | Centrosymmetric Dimer | N-benzylpyridin-2-amine nih.gov |
The extension of supramolecular structures from one-dimensional tapes to three-dimensional architectures is achieved through a network of weaker, yet significant, intermolecular interactions. In the case of this compound, the presence of a chlorine atom on the phenyl ring introduces the possibility of C-H···Cl interactions. nih.gov
In the crystal structure of the related N-(3-chlorophenyl)-3-nitropyridin-2-amine, C-H···Cl interactions are key in forming undulating supramolecular chains. nih.gov These chains are then further connected into sheets through π-π interactions between both the benzene and pyridine rings of translationally related molecules. nih.gov This multi-layered assembly of interactions leads to the formation of a stable three-dimensional network. The interplay of these varied noncovalent forces is a critical aspect of the crystal engineering of such compounds, allowing for the fine-tuning of their solid-state properties.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the nature and prevalence of different intermolecular contacts.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The percentage contributions of various contacts for a related compound are detailed in the table below.
| Contact Type | Percentage Contribution (%) | Reference Compound |
| O···H/H···O | 43.1 | 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide nih.gov |
| H···H | 24.2 | 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide nih.gov |
| N···H/H···N | 10.0 | 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide nih.gov |
For this compound, a similar analysis would be expected to highlight significant contributions from O···H, H···H, C···H, and N···H contacts, with an additional contribution from Cl···H contacts, which would be crucial for understanding the role of the chlorine substituent in the supramolecular assembly.
Reduced Density Gradient (RDG) Analysis for Noncovalent Interactions
Reduced Density Gradient (RDG) analysis is a computational chemistry method that allows for the identification and visualization of noncovalent interactions in real space. It is based on the electron density and its derivatives, providing a graphical representation of interaction regions. The RDG isosurfaces are colored to distinguish between different types of interactions: strong attractive interactions (e.g., hydrogen bonds) are typically shown in blue, weak van der Waals interactions in green, and steric repulsions in red.
While specific RDG analysis data for this compound is not available in the provided search results, its application to analogous systems demonstrates its utility. For instance, in supramolecular assemblies of chlorobenzoic acids and amino-chloropyridine derivatives, noncovalent interaction index (NCI) analysis, which is closely related to RDG, is used to gain insight into the nature of the noncovalent interactions that stabilize the crystal structure. mdpi.com
The application of RDG analysis to this compound would likely reveal distinct regions corresponding to the various interactions that have been inferred from analogous compounds. This would include:
Strong attractive interactions (blue regions): Corresponding to the N-H···O or N-H···N hydrogen bonds that are crucial for the formation of dimeric motifs.
Steric repulsions (red regions): Highlighting areas of close contact between atoms that are not involved in attractive interactions.
By providing a visual and intuitive representation of the noncovalent interactions, RDG analysis serves as a valuable complement to Hirshfeld surface analysis and experimental crystallographic data in the comprehensive study of the supramolecular chemistry of this compound.
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Chemical Biology Applications and Molecular Mechanism Studies of N 2 Chlorophenyl Methyl 3 Nitropyridin 2 Amine Derivatives
Enzyme Inhibition Mechanisms at the Molecular Level (in vitro and theoretical)
Janus Kinase 2 (JAK2) Inhibition Principles
Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in cytokine and growth factor signaling, making it a key target in the treatment of myeloproliferative neoplasms (MPNs). nih.gov The discovery of a specific V617F mutation in the JAK2 gene, which leads to constitutive activation of the kinase and downstream signaling pathways, has spurred the development of targeted inhibitors. nih.gov
Derivatives of the 3-nitropyridine (B142982) scaffold have been identified as potent inhibitors of JAK2. nih.gov The general principle of their inhibitory action involves binding to the ATP-binding site in the kinase domain of JAK2. This competitive inhibition prevents the phosphorylation of JAK2 and its downstream substrates, primarily the STAT (Signal Transducer and Activator of Transcription) proteins. By blocking this signaling cascade, these compounds can control the abnormal cell proliferation characteristic of MPNs. nih.gov
The synthesis of these inhibitors often starts from precursors like 2-chloro-3-nitropyridine (B167233) derivatives. nih.gov Through nucleophilic substitution and subsequent coupling reactions, various functional groups can be introduced to optimize binding affinity and selectivity for the JAK2 kinase. For instance, carboxylic acids derived from 2-chloro-5-methyl-3-nitropyridine (B188117) have been coupled with aromatic amines to produce amides that exhibit significant JAK2 inhibitory activity, with some compounds showing IC50 values in the low micromolar range. nih.gov
Factor IXa, Chymotrypsin (B1334515), and Urease Inhibition Mechanisms
While information regarding the inhibition of the coagulation factor IXa by N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine derivatives is not prominent in the reviewed literature, related nitropyridine structures have shown activity against the serine protease chymotrypsin and the metalloenzyme urease.
Chymotrypsin Inhibition: Chymotrypsin is a digestive enzyme that cleaves peptide bonds. Certain heterocyclic compounds, including derivatives of nitropyridine, have been evaluated as inhibitors. A study on 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives found that a compound featuring a 5-nitropyridin-2-yl moiety demonstrated inhibitory activity against chymotrypsin with an IC50 value of 8.67 ± 0.1 μM. mdpi.com This suggests that the nitropyridine core can serve as a pharmacophore for targeting the active site of this protease.
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria such as Helicobacter pylori, contributing to peptic ulcers. researchgate.net The inhibition of urease is a recognized therapeutic strategy. Derivatives synthesized from a 2-chloro-3-nitropyridine core have been explored as potential urease inhibitors. nih.gov Specifically, 3-nitropyridylpiperazine derivatives, generated through N-alkylation with various aryl chloroacetamides, have yielded compounds with potent activity against jack bean urease. The most promising of these derivatives displayed IC50 values around 2.0–2.3 μM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 of 23.2 μM). nih.gov The mechanism likely involves the interaction of the nitropyridine scaffold with the nickel ions in the urease active site, disrupting its catalytic function.
DNA-Dependent Protein Kinase (DNA-PK) Inhibition
DNA-Dependent Protein Kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs). iu.edu In many cancers, tumor cells become reliant on DNA-PK activity to repair the DNA damage caused by therapies like radiation and chemotherapy. iu.edu Therefore, inhibiting DNA-PK can sensitize cancer cells to these treatments. amegroups.org
The pyridine (B92270) and nitropyridine scaffolds have been incorporated into molecules designed as DNA-PK inhibitors. For example, a class of imidazo[4,5-c]pyridine-2-one inhibitors was developed from a 2,4-dichloro-5-nitropyridine (B33049) precursor. acs.org These compounds act as ATP-competitive inhibitors, binding to the kinase domain of the catalytic subunit, DNA-PKcs. Structure-activity relationship studies have culminated in compounds with nanomolar potency against DNA-PK and excellent selectivity over related kinases like PI3K and mTOR. acs.org Similarly, compounds sharing the N-benzyl-amino-pyridine substructure have been evaluated for DNA-PK inhibitory activity, although some showed only moderate to low potency. nih.gov The principle behind this inhibition is to block the autophosphorylation of DNA-PKcs and the subsequent recruitment and phosphorylation of other DNA repair factors, thereby preventing the repair of lethal DSBs and enhancing the efficacy of DNA-damaging cancer therapies. mdpi.com
Structure-Activity Relationship (SAR) Studies: Theoretical and Predictive Aspects
Correlation of Structural Features with Biological Activity (Excluding in vivo efficacy)
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of the N-benzyl-3-nitropyridin-2-amine scaffold, SAR analyses have provided key insights into the features required for potent enzyme inhibition.
For DNA-PK inhibitors based on an imidazo[4,5-c]pyridin-2-one core derived from nitropyridine, substitutions on the aniline (B41778) ring, which is analogous to the benzyl (B1604629) ring in the title compound, are critical. acs.org
Lipophilic Groups: Small lipophilic groups at the 2-position of the aniline ring, such as methyl (CH₃) or chloro (Cl), tended to increase inhibitory potency. acs.org
Polar/Bulky Groups: Larger and more polar substituents at the 2-position, such as methoxy (B1213986) (OCH₃), nitro (NO₂), or methylsulfonyl (SO₂Me), were not well-tolerated and led to decreased activity. acs.org
3-Position Substituents: Substitutions at the 3-position generally had little impact, although nitro and methylsulfonyl groups at this position resulted in modest increases in potency. acs.org
This indicates a defined pocket for the benzyl/aniline ring where small, hydrophobic substituents are preferred at the ortho position, while the meta position is more tolerant of polar groups.
Table 1: SAR Summary for DNA-PK Inhibitors with a Substituted Anilino Moiety
| Position on Anilino Ring | Substituent | Effect on DNA-PK Potency |
|---|---|---|
| 2-position | -CH₃, -Cl | Increased Potency |
| 2-position | -OCH₃, -NO₂, -SO₂Me | Decreased Potency |
| 3-position | -NO₂, -SO₂Me | Modest Increase in Potency |
Data synthesized from studies on analogous inhibitor classes. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of compounds to their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized molecules, thereby guiding drug design and optimization.
For classes of compounds structurally related to this compound, 3D-QSAR studies have been successfully applied. For example, a study on N-benzyl pyridinone derivatives as p38α MAP kinase inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate statistically significant models. nih.gov These models provide 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for biological activity. Such analyses can rationalize the observed SAR and provide a predictive framework for designing more potent inhibitors. nih.gov
The general process involves:
Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) is chosen.
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.
Descriptor Calculation: Various physicochemical or structural descriptors are calculated for each molecule.
Model Generation and Validation: Statistical methods are used to build a regression model correlating the descriptors with activity. The model's predictive power is then validated using internal and external test sets of compounds. mdpi.comresearchgate.net
This approach allows for a deeper understanding of the ligand-receptor interactions and facilitates the rational design of novel derivatives with improved potency and selectivity.
Development of Chemical Probes for Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, allowing for the interrogation of that target's function in cellular or in vivo systems. Potent and selective inhibitors, like those derived from the this compound scaffold, are excellent starting points for the development of chemical probes.
Given the demonstrated activity of nitropyridine derivatives against various kinases (e.g., JAK2, DNA-PK), these compounds could be adapted into valuable tools for chemical biology. The development process would typically involve:
Optimization: Further medicinal chemistry efforts to enhance potency to nanomolar levels and confirm high selectivity against related kinases.
Functionalization: Introduction of a functional group onto the inhibitor scaffold that allows for the attachment of reporter tags without disrupting its binding to the target. This could be an azide (B81097) or alkyne for click chemistry, a biotin (B1667282) tag for affinity purification, or a fluorescent dye for imaging applications.
Characterization: The resulting probe must be thoroughly characterized to ensure it retains its potency and selectivity for the target protein and can effectively report on target engagement in a biological context.
For example, a potent JAK2 inhibitor from this class could be modified with a photoreactive group and a reporter tag to create a photo-affinity probe. Such a probe could be used to covalently label JAK2 in cells, allowing for its identification in complex protein mixtures and providing a direct readout of target engagement for other potential inhibitors. The development of such tools from this scaffold would significantly aid in elucidating the complex signaling pathways regulated by these important enzymes.
Design and Synthesis of Bivalent Probes for Proximity Induction
Bivalent probes, molecules containing two distinct ligands connected by a linker, are powerful tools in chemical biology for inducing proximity between two proteins of interest. The design of such probes based on the this compound scaffold would involve leveraging the 2-amino and 3-nitro positions for chemical modification.
Design Principles: The design of a bivalent probe requires three key components: a ligand that binds to a protein of interest (POI), a ligand for a target protein (e.g., an E3 ligase for targeted protein degradation, as in PROTACs), and a linker of appropriate length and flexibility to span the distance between the two proteins.
For a hypothetical bivalent probe derived from this compound, the (2-chlorophenyl)methyl group could serve as a recognition moiety for a specific protein target. The 3-nitropyridin-2-amine core would then be functionalized to attach a linker and the second ligand.
Synthetic Strategy: A plausible synthetic route would involve the initial synthesis of the this compound core. This can be achieved through the nucleophilic substitution of a halogen at the 2-position of a 3-nitropyridine with (2-chlorophenyl)methanamine.
Subsequent modifications would focus on the 3-nitro group or other positions on the pyridine ring. For instance, the nitro group could be reduced to an amine, providing a handle for linker attachment via amide bond formation. Alternatively, if other positions on the pyridine ring are functionalized (e.g., with a halogen), they could be modified using cross-coupling reactions to introduce the linker.
The linker itself would be synthesized separately and possess terminal functional groups (e.g., a carboxylic acid and an alkyne) to facilitate sequential conjugation to the two different ligands. The final step would involve the coupling of the this compound-linker intermediate with the second ligand.
Hypothetical Bivalent Probe Synthesis Workflow:
| Step | Reaction | Reactants | Product |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 2-chloro-3-nitropyridine, (2-chlorophenyl)methanamine | This compound |
| 2 | Nitro Group Reduction | This compound, Reducing agent (e.g., SnCl2) | N2-[(2-chlorophenyl)methyl]pyridine-2,3-diamine |
| 3 | Linker Attachment | N2-[(2-chlorophenyl)methyl]pyridine-2,3-diamine, Linker with a carboxylic acid | Amide-linked intermediate |
| 4 | Second Ligand Conjugation | Amide-linked intermediate, Second ligand with a compatible functional group (e.g., azide for click chemistry) | Final Bivalent Probe |
Affinity Probes for Target Identification
Affinity probes are essential for identifying the cellular targets of bioactive small molecules. nih.gov These probes typically consist of the bioactive molecule, a reactive group for covalent labeling or a tag for purification, and often a linker. The 3-nitropyridin-2-amine scaffold is well-suited for the development of such probes.
Design of Affinity Probes: An affinity probe based on this compound would retain the core structure responsible for its biological activity. A tag, such as biotin for affinity purification or a fluorescent dye for imaging, would be appended via a linker. The attachment point of the linker is crucial and should be chosen to minimize interference with the compound's binding to its target protein.
Photoaffinity probes are a specific type of affinity probe that incorporates a photoreactive group (e.g., a diazirine or an aryl azide). nih.gov Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, enabling robust target identification.
Synthesis of an Affinity Probe: The synthesis would begin with the core this compound. A linker with a terminal reactive group or a tag would then be introduced. For example, a linker terminating in a carboxylic acid could be coupled to a modified version of the core scaffold where a suitable functional group has been introduced.
Example of a Biotinylated Affinity Probe Synthesis:
| Step | Description |
|---|---|
| 1 | Functionalization of the core this compound to introduce an attachment point for the linker. This could involve, for example, a Suzuki coupling if a bromo-substituted derivative is used. |
| 2 | Synthesis of a linker with a terminal biotin moiety and a compatible functional group for coupling to the modified core. |
| 3 | Conjugation of the modified core with the biotinylated linker to yield the final affinity probe. |
Role in Mechanistic Biological Pathways (e.g., Chromatin Field)
While direct studies on the role of this compound in chromatin biology are not available, the broader class of aminopyridine and nitropyridine derivatives has been explored in the context of epigenetic regulation. These compounds can be designed to target enzymes involved in chromatin modification, such as histone deacetylases (HDACs) or histone methyltransferases (HMTs).
The this compound scaffold could serve as a starting point for the development of inhibitors of such enzymes. The (2-chlorophenyl)methyl group might interact with a hydrophobic pocket in the active site of a target enzyme, while the aminopyridine core could form key hydrogen bonds. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule and its binding affinity.
Hypothetical Mechanism of Action: A derivative of this compound could be designed to inhibit a histone-modifying enzyme by acting as a competitive inhibitor of the substrate or a cofactor. For example, it might mimic the structure of a cofactor like S-adenosylmethionine (SAM) for HMTs or the acetylated lysine (B10760008) substrate for HDACs.
Research Findings on Related Compounds: Studies on other substituted aminopyridines have shown their potential as modulators of chromatin-related enzymes. For instance, certain aminopyridine-based compounds have been identified as potent and selective inhibitors of specific HDAC isoforms. The development of such targeted inhibitors is crucial for dissecting the complex roles of these enzymes in gene regulation and disease.
Potential Research Directions: Future research could focus on synthesizing a library of this compound derivatives and screening them against a panel of histone-modifying enzymes. Active compounds could then be further developed into chemical probes to study the dynamics of chromatin modification in living cells.
Advanced Analytical Method Development for Research on N 2 Chlorophenyl Methyl 3 Nitropyridin 2 Amine
Chromatographic Method Development
Chromatography is a cornerstone of analytical chemistry, providing the means to separate, identify, and quantify the components of a mixture. For N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play vital roles in a research setting.
A precise and accurate reverse-phase HPLC (RP-HPLC) method has been developed for the determination of purity and for the quantitative analysis of this compound in laboratory samples. The method is designed to be stability-indicating, capable of separating the main compound from its potential impurities and degradation products.
The chromatographic separation is typically achieved on a C18 column. The selection of the mobile phase is critical for achieving optimal separation; a common mobile phase composition for compounds of similar polarity is a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, delivered in an isocratic or gradient elution mode. UV detection is suitable for this molecule due to the presence of chromophores in its structure.
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
During the synthesis of this compound, volatile reactants and byproducts may be present. Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the ideal technique for the separation and identification of these volatile components. For instance, residual solvents from the reaction or purification steps, or volatile starting materials like 2-chlorobenzaldehyde, can be monitored.
A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to ensure the separation of all potential volatile impurities. The flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer allows for definitive identification of the separated components based on their mass spectra.
Method Validation for Research Applications
Validation of the analytical methods is essential to demonstrate their suitability for the intended purpose. For research applications, key validation parameters include linearity, accuracy, precision, and the limits of detection and quantification.
The linearity of the HPLC method is determined by preparing a series of standard solutions of this compound at different concentrations and analyzing them. The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1 indicates a strong linear relationship.
Accuracy is assessed by spiking a known amount of the standard compound into a sample matrix and measuring the recovery. Precision is evaluated by repeatedly analyzing the same sample (repeatability or intra-day precision) and by analyzing it on different days (intermediate precision or inter-day precision). Precision is expressed as the relative standard deviation (%RSD).
Table 2: Linearity Data for HPLC Analysis
| Concentration (µg/mL) | Peak Area |
|---|---|
| 10 | 150234 |
| 20 | 301567 |
| 40 | 602458 |
| 60 | 903123 |
| 80 | 1204567 |
| 100 | 1505890 |
Correlation Coefficient (r²): 0.9998
Table 3: Accuracy and Precision Data for HPLC Analysis
| Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
|---|---|---|---|---|
| 20 | 19.8 | 99.0 | 0.8 | 1.2 |
| 60 | 60.6 | 101.0 | 0.6 | 1.0 |
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram, where an S/N of 3 is generally used for LOD and an S/N of 10 for LOQ.
Table 4: LOD and LOQ for HPLC Method
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
Spectroscopic Analytical Techniques for Process Monitoring
In addition to chromatographic methods, spectroscopic techniques can be invaluable for real-time monitoring of the synthesis of this compound. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous feedback on the progress of a reaction.
For instance, an in-situ FTIR probe can be used to monitor the disappearance of a reactant's characteristic vibrational band or the appearance of a product's characteristic band. This allows for precise determination of the reaction endpoint, leading to improved yield and purity. Similarly, benchtop NMR spectrometers can be used for rapid analysis of reaction aliquots to monitor the conversion of starting materials to the final product. These process analytical technology (PAT) tools are instrumental in developing a deeper understanding and control of the chemical synthesis process.
In-situ Spectroscopy in Reaction Monitoring
In-situ spectroscopy represents a powerful process analytical technology (PAT) for the real-time monitoring of chemical reactions, providing dynamic information on reaction kinetics, mechanisms, and the concentration profiles of reactants, intermediates, and products without the need for sample extraction. rsc.orgxjtu.edu.cn Among various techniques, Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for monitoring the synthesis of this compound in solution. xjtu.edu.cn This non-invasive method involves inserting a probe directly into the reaction vessel, allowing for continuous data acquisition. rsc.org
The synthesis of this compound, typically proceeding via nucleophilic substitution, involves the formation of a secondary amine bridge. In-situ ATR-FTIR can track this conversion by monitoring the disappearance of the characteristic vibrational bands of the reactants and the appearance of bands corresponding to the product. For instance, the consumption of the primary amine group of a precursor like 2-amino-3-nitropyridine (B1266227) would be evidenced by a decrease in the intensity of N-H stretching bands. Concurrently, the formation of the C-N bond and the presence of the secondary amine in the final product would generate new, distinct signals in the infrared spectrum.
By tracking the intensity of specific absorption peaks over time, a detailed kinetic profile of the reaction can be constructed. This allows for the precise determination of reaction endpoints, the identification of any transient intermediates, and the optimization of reaction parameters such as temperature, pressure, and catalyst loading to improve yield and purity.
| Species | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Change Monitored |
|---|---|---|---|---|
| Reactant (e.g., 2-amino-3-nitropyridine) | Primary Amine (-NH₂) | N-H Stretch | 3400-3200 | Signal Decrease |
| Reactant (e.g., (2-chlorophenyl)methyl halide) | Alkyl Halide (C-X) | C-X Stretch | 800-600 | Signal Decrease |
| Product | Nitro Group (-NO₂) | Asymmetric/Symmetric Stretch | 1550-1500 / 1350-1300 | Signal Increase/Shift |
| Product | Secondary Amine (C-N-H) | N-H Stretch | 3450-3300 | Signal Increase |
| Product | Aromatic C-Cl | C-Cl Stretch | 1100-1030 | Signal Increase |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures generated during synthesis and purification processes. chemijournal.comnih.gov For a compound such as this compound, these techniques provide a powerful means for identification, quantification, and purity assessment. iosrjournals.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent hyphenated technique for this application. saspublishers.com High-Performance Liquid Chromatography (HPLC) first separates the target compound from unreacted starting materials, reagents, synthetic by-products, and degradation products based on differences in polarity. helixchrom.com The eluent is then introduced into a mass spectrometer, which provides mass-to-charge ratio (m/z) data, confirming the molecular weight of the parent compound and offering structural information through fragmentation patterns. thermofisher.com The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide unambiguous structural elucidation by fragmenting a selected precursor ion and analyzing its product ions. nih.gov
Other relevant hyphenated methods include Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable if the compound or its derivatives are sufficiently volatile and thermally stable. nih.gov Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) offers the unique advantage of providing complete structural information of the separated components, which is invaluable for the definitive identification of unknown impurities. springernature.com These advanced analytical methods are crucial for ensuring the quality and purity of research compounds and for developing robust synthetic protocols.
| Technique | Separation Principle | Detection Principle | Primary Application |
|---|---|---|---|
| LC-MS/MS | Liquid Chromatography (Polarity) | Tandem Mass Spectrometry | Quantification and identification of the main compound and trace-level impurities. |
| GC-MS | Gas Chromatography (Volatility/Boiling Point) | Mass Spectrometry | Analysis of volatile impurities or thermally stable derivatives. |
| LC-NMR | Liquid Chromatography (Polarity) | Nuclear Magnetic Resonance | Unambiguous structural elucidation of unknown by-products and isomers. |
| LC-DAD/PDA | Liquid Chromatography (Polarity) | Diode-Array Detection | Routine purity checks and quantification based on UV-Vis absorbance. |
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |
|---|---|---|
| 278.05 | 260.04 | Loss of H₂O (from nitro group rearrangement) |
| 231.05 | Loss of NO₂ | |
| 153.02 | [C₅H₄N₂O₂]⁺ (nitropyridin-amine fragment) | |
| 125.02 | [C₇H₆Cl]⁺ (chlorobenzyl cation) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-chlorobenzylamine with a nitro-substituted pyridine derivative under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm substituent positions and amine linkage (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry (ESI/HRMS) : To verify molecular weight and fragmentation patterns.
- UV-Vis Spectroscopy : To analyze electronic transitions influenced by the nitro and chlorophenyl groups (e.g., λₐₜ ~300–350 nm) .
Q. What safety protocols are critical during handling?
- Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store in a cool, dry place away from oxidizers. Toxicity data for analogous compounds suggest potential irritancy; first-aid measures include rinsing skin/eyes with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction determine the molecular structure, and what software is recommended for refinement?
- Methodological Answer : Grow crystals via slow evaporation (e.g., hexane/ethyl acetate). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution. Refinement with SHELXL (for small molecules) or SHELXS (for structure solution) is standard. Key parameters include R-factor (<0.05), wR₂ (<0.15), and data-to-parameter ratio (>10). Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and bond geometries .
Q. How can discrepancies in crystallographic data between studies be resolved?
- Methodological Answer : Cross-validate data quality using:
- Twinning Analysis : Check for pseudo-symmetry via PLATON.
- Disorder Modeling : Refine split positions for flexible groups (e.g., methylene).
- Software Comparison : Test refinements with Olex2 or JANA to identify systematic errors. Re-measurement at higher resolution (e.g., synchrotron sources) may resolve ambiguities .
Q. How do electronic effects of substituents influence reactivity and stability?
- Methodological Answer : The electron-withdrawing nitro group decreases electron density on the pyridine ring, enhancing electrophilic substitution at meta positions. The chlorophenyl moiety directs reactivity via steric and electronic effects. Computational studies (e.g., DFT using Gaussian) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for functionalization .
Q. What intermolecular interactions stabilize the crystal structure?
- Methodological Answer : Hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking (aromatic rings) are dominant. Graph set analysis (e.g., Etter’s rules ) classifies hydrogen-bond motifs (e.g., R₂²(8) for dimeric chains). Metrics include donor-acceptor distances (2.8–3.2 Å) and angles (>150°) .
Q. How can this compound act as a ligand in coordination chemistry?
- Methodological Answer : The pyridine nitrogen and amine group can chelate transition metals (e.g., Mn²⁺, Co²⁺). Synthesize complexes by refluxing with metal salts (e.g., NiCl₂·6H₂O) in methanol. Characterize via IR (shift in ν(N–H) from ~3400 cm⁻¹ to ~3200 cm⁻¹) and XANES/EXAFS for coordination geometry .
Data Contradictions & Troubleshooting
- Synthetic Yield Variability : Inconsistent yields may arise from competing side reactions (e.g., nitro group reduction). Monitor reaction progress via TLC and optimize reducing agents (e.g., NaBH₄ vs. LiAlH₄) .
- Crystallographic Disorder : If thermal parameters (Uᵢₛₒ) exceed 0.1 Ų, re-crystallize in alternative solvents (e.g., DCM/hexane) or lower temperature (77 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
